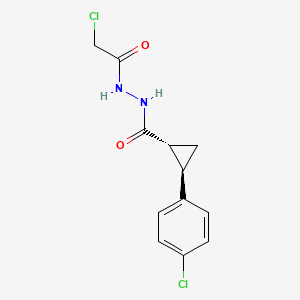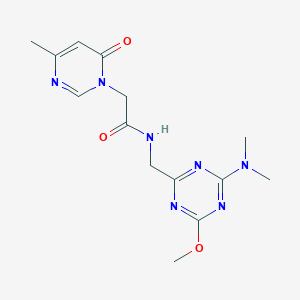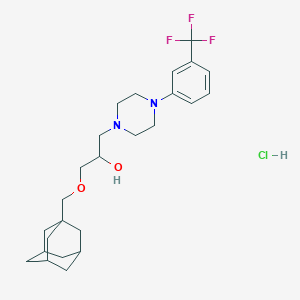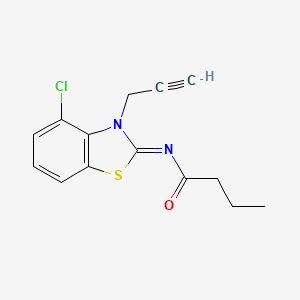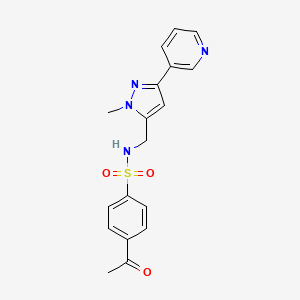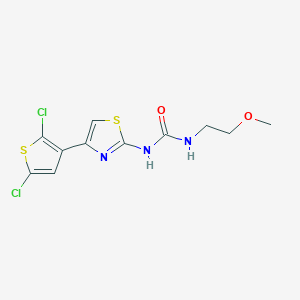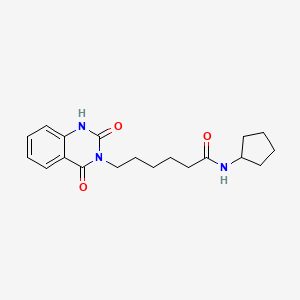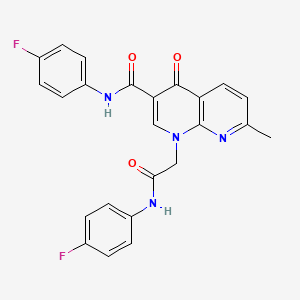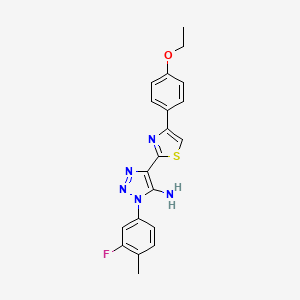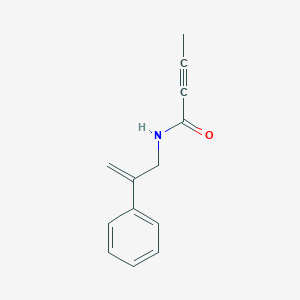
N-(2-Phenylprop-2-enyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylprop-2-enyl)but-2-ynamide, also known as PBTA, is a chemical compound with potential applications in scientific research. PBTA is a derivative of but-2-ynamide and is synthesized through a multi-step process.
Scientific Research Applications
N-(2-Phenylprop-2-enyl)but-2-ynamide has potential applications in scientific research, particularly in the field of medicinal chemistry. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, making it a promising candidate for the development of new cancer and antiviral drugs. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been investigated for its potential as a tool for studying protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Phenylprop-2-enyl)but-2-ynamide inhibits the growth of cancer cells and viruses, suggesting that it has potential as an anti-tumor and antiviral agent. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been shown to affect the activity of certain enzymes involved in DNA replication and transcription, which may contribute to its antitumor and antiviral activity.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-Phenylprop-2-enyl)but-2-ynamide is that it has shown promising results in vitro, indicating that it may have potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, its mechanism of action is not well understood, which makes it difficult to determine its efficacy in vivo.
Future Directions
There are several future directions for N-(2-Phenylprop-2-enyl)but-2-ynamide research. One area of interest is the development of N-(2-Phenylprop-2-enyl)but-2-ynamide derivatives with improved antitumor and antiviral activity. Another area of interest is the investigation of N-(2-Phenylprop-2-enyl)but-2-ynamide as a tool for studying protein-protein interactions. Additionally, further research is needed to better understand the mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide and to determine its efficacy in vivo.
In conclusion, N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound with potential applications in scientific research. Its synthesis method is complex and requires specialized equipment and expertise. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, and it has potential as a tool for studying protein-protein interactions. However, further research is needed to better understand its mechanism of action and to determine its efficacy in vivo.
Synthesis Methods
N-(2-Phenylprop-2-enyl)but-2-ynamide is synthesized through a multi-step process that involves the reaction of but-2-ynamide with phenylacetylene in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide and acidified to yield N-(2-Phenylprop-2-enyl)but-2-ynamide. The synthesis of N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex process that requires expertise in organic chemistry and specialized equipment.
properties
IUPAC Name |
N-(2-phenylprop-2-enyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-7-13(15)14-10-11(2)12-8-5-4-6-9-12/h4-6,8-9H,2,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYIEPMTKKJZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)
![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)
